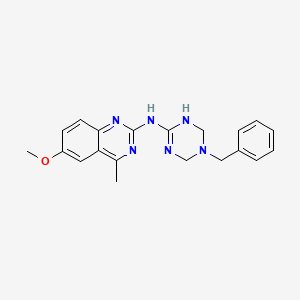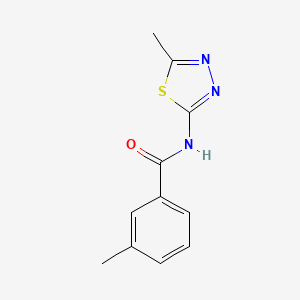![molecular formula C23H26N6O B11191055 2-(2,3-Dihydro-1H-indol-1-YL)-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11191055.png)
2-(2,3-Dihydro-1H-indol-1-YL)-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-indol-1-YL)-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines indole, piperidine, and bipyrimidine moieties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves multiple stepsCommon reagents used in these reactions include sulfuric acid, methanol, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole and piperidine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-YL)-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-YL)-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate signaling pathways related to cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2,3-Dihydro-1H-indol-1-YL)-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique combination of structural features. Similar compounds include:
- 2,3-Dihydro-1H-indol-1-yl[2-(2,5-dimethoxyphenyl)-4-quinolinyl]methanone
- 1-{4-[(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C23H26N6O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N6O/c1-15-7-10-28(11-8-15)22-24-14-18(16(2)25-22)19-13-21(30)27-23(26-19)29-12-9-17-5-3-4-6-20(17)29/h3-6,13-15H,7-12H2,1-2H3,(H,26,27,30) |
InChI Key |
FIJZLLNVBIDCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B11190974.png)
![3-methoxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B11190978.png)
![5-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B11190979.png)
![2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190981.png)
![N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B11190985.png)
![4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190993.png)
![7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11191005.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11191010.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11191030.png)

![[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone](/img/structure/B11191042.png)
![N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide](/img/structure/B11191054.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11191057.png)
